![molecular formula C10H12N2O4 B14363357 1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione CAS No. 93561-83-2](/img/structure/B14363357.png)
1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione is a complex organic compound characterized by the presence of oxirane (epoxide) groups and a dihydropyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dihydropyridazine derivative with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired epoxide groups . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the epoxide groups under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione involves its interaction with various molecular targets. The epoxide groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, DNA, or other biomolecules. This reactivity can result in the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether: Similar in having epoxide groups but differs in the core structure.
Bisphenol F diglycidyl ether: Another compound with epoxide groups, used in similar applications but with a different backbone.
Uniqueness
1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione is unique due to its dihydropyridazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
93561-83-2 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
1,2-bis(oxiran-2-ylmethyl)pyridazine-3,6-dione |
InChI |
InChI=1S/C10H12N2O4/c13-9-1-2-10(14)12(4-8-6-16-8)11(9)3-7-5-15-7/h1-2,7-8H,3-6H2 |
InChI Key |
ZPGOZHNYHGNNNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CN2C(=O)C=CC(=O)N2CC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



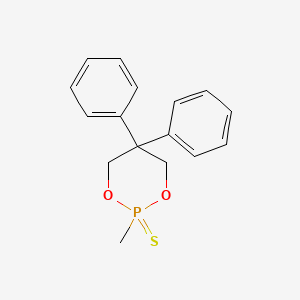
![N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide](/img/structure/B14363300.png)
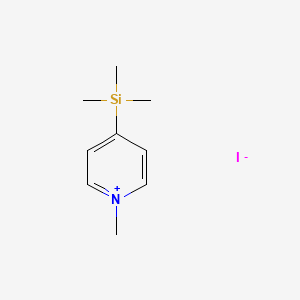
![[(E)-(2-bromo-1-phenylethylidene)amino] benzoate](/img/structure/B14363307.png)
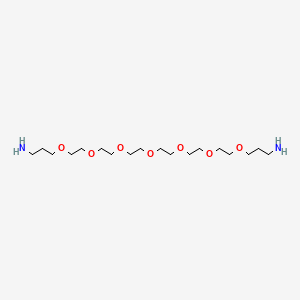

![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)
![1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-](/img/structure/B14363333.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)](/img/structure/B14363336.png)
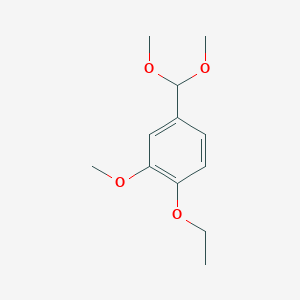
![5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole](/img/structure/B14363351.png)
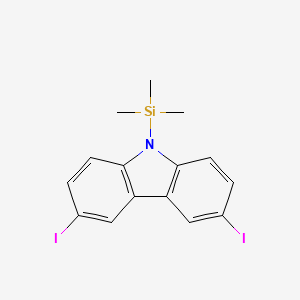
![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
